2-Carbamoylmethoxyphenoxyacetamide
Description
2-Carbamoylmethoxyphenoxyacetamide is a phenoxyacetamide derivative characterized by a carbamoylmethoxy substituent on the phenyl ring. This compound belongs to a broader class of 2-phenoxyacetamide analogues, which are synthesized via chloroacetylation of amines followed by nucleophilic substitution with substituted phenols (Scheme 1, ). The carbamoyl group (-CONH2) and methoxy (-OCH3) moieties confer unique physicochemical properties, such as enhanced hydrogen-bonding capacity and moderate lipophilicity, which influence its pharmacokinetic and pharmacodynamic behavior.
Properties
CAS No. |
82002-59-3 |
|---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-[2-(2-amino-2-oxoethoxy)phenoxy]acetamide |
InChI |
InChI=1S/C10H12N2O4/c11-9(13)5-15-7-3-1-2-4-8(7)16-6-10(12)14/h1-4H,5-6H2,(H2,11,13)(H2,12,14) |
InChI Key |
SNGJXCHRVGRNKO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCC(=O)N)OCC(=O)N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)N)OCC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 2-Carbamoylmethoxyphenoxyacetamide with structurally related phenoxyacetamide derivatives, focusing on molecular features, pharmacological activities, and toxicity profiles.
Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | Not Provided | Not Provided | Inferred ~280–300 | Phenoxy, carbamoylmethoxy, acetamide |
| 2-Cyano-N-[(methylamino)carbonyl]acetamide | [6972-77-6] | C₅H₇N₃O₂ | 141.13 | Cyano (-CN), methylamino-carbamoyl |
| 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide | [17172-81-5] | C₁₇H₁₇NO₃ | 283.32 | 4-Acetylphenoxy, o-tolyl |
| 2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | [433318-40-2] | Not Provided | ~400–420 | 2-Methoxyphenoxy, sulfamoylphenyl, isoxazolyl |
Key Observations :
- Substituent Effects: The carbamoylmethoxy group in the target compound contrasts with electron-withdrawing groups (e.g., cyano in ) or bulky aromatic substituents (e.g., 4-acetylphenoxy in ). These differences impact solubility and bioavailability.
- Molecular Weight : The target compound’s inferred molecular weight (~280–300) places it between smaller derivatives (e.g., 141.13 for ) and larger sulfonamide-containing analogues (e.g., ~400–420 for ).
Pharmacological Activities
- This compound: While direct data are unavailable, phenoxyacetamides are frequently explored for anti-inflammatory, antimicrobial, or enzyme-inhibitory activities. The carbamoyl group may enhance binding to serine proteases or kinases.
- 2-(Substituted Phenoxy)acetamide Derivatives: highlights that substituents like bromocyclohexyl or trimethylbicyclo groups significantly modulate bioactivity. For example, bulky bicyclic moieties improve metabolic stability .
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